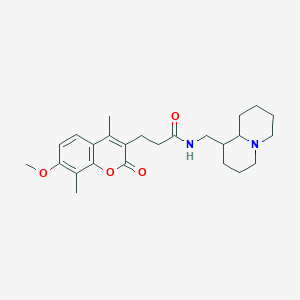
3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(octahydro-2H-quinolizin-1-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[(octahydro-1H-quinolizin-1-yl)methyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromen-3-yl core, which is a derivative of coumarin, and is linked to a quinolizidine moiety through a propanamide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[(octahydro-1H-quinolizin-1-yl)methyl]propanamide typically involves multiple steps:
Formation of the Chromen-3-yl Core: This step involves the condensation of appropriate phenolic compounds with β-keto esters under acidic conditions to form the chromen-3-yl structure.
Methoxylation and Methylation: The chromen-3-yl core is then subjected to methoxylation and methylation reactions to introduce the methoxy and methyl groups at the desired positions.
Coupling with Quinolizidine: The final step involves coupling the modified chromen-3-yl core with an octahydro-1H-quinolizidine derivative through a propanamide linkage. This step may require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromen-3-yl core, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as refluxing in organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying enzyme interactions due to its chromen-3-yl core.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, given the biological activity of coumarin derivatives.
Industry: It can be utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[(octahydro-1H-quinolizin-1-yl)methyl]propanamide likely involves interactions with various molecular targets:
Molecular Targets: These may include enzymes such as cytochrome P450s, which are known to interact with coumarin derivatives.
Pathways Involved: The compound may modulate signaling pathways related to inflammation or cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-Ethoxy-4-methylcoumarin: Similar in structure but with an ethoxy group instead of a methoxy group.
4-Methylumbelliferone: Lacks the quinolizidine moiety but shares the chromen-3-yl core.
7-Acetoxy-4-methylcoumarin: Contains an acetoxy group instead of a methoxy group.
Uniqueness
The uniqueness of 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[(octahydro-1H-quinolizin-1-yl)methyl]propanamide lies in its combination of the chromen-3-yl core with the quinolizidine moiety, which may confer distinct biological activities and chemical properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C25H34N2O4 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanamide |
InChI |
InChI=1S/C25H34N2O4/c1-16-19-9-11-22(30-3)17(2)24(19)31-25(29)20(16)10-12-23(28)26-15-18-7-6-14-27-13-5-4-8-21(18)27/h9,11,18,21H,4-8,10,12-15H2,1-3H3,(H,26,28) |
InChI Key |
BNENPFSHOGSPLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NCC3CCCN4C3CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















